molecular formula C18H27NO6 B15078475 4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 31695-39-3

4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B15078475
CAS No.: 31695-39-3
M. Wt: 353.4 g/mol
InChI Key: WPIBHMKNVDQOOT-UHFFFAOYSA-N
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Description

(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Esterification: The carboxylic acid groups are converted to esters using reagents such as alcohols and acid catalysts.

    Substitution Reactions: Introduction of the ethoxycarbonyl and methyl groups through nucleophilic substitution or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID METHYL ESTER: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID ETHYL ESTER: Similar structure but with an ethyl ester group.

Uniqueness

(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER is unique due to its specific ester groups and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

31695-39-3

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

4-O-tert-butyl 2-O-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C18H27NO6/c1-7-23-13(20)10-9-12-14(16(21)25-18(4,5)6)11(3)19-15(12)17(22)24-8-2/h19H,7-10H2,1-6H3

InChI Key

WPIBHMKNVDQOOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC

Origin of Product

United States

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